molecular formula C18H15N3O5S B2855917 2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 896010-75-6

2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2855917
CAS No.: 896010-75-6
M. Wt: 385.39
InChI Key: GFTQXJRPHDNYGN-UHFFFAOYSA-N
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Description

“2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide” is a compound with the molecular formula C15H14N2O5 . It is an amide derivative, which are important in both organic and biological chemistry. They are used as building blocks for natural products such as proteins and peptides . Many amide derivatives have been found to possess antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic, and anticancer properties .


Synthesis Analysis

A variety of benzamide derivatives have been synthesized by the interaction of aniline derivatives that carry electron-donating groups (anisidines, toluidines) and acyl chlorides (2,3-dimethoxybenzoyl chloride and 3-acetoxy-2-methylbenzoyl chloride) in a slightly basic medium .


Molecular Structure Analysis

In the title compound, the benzene rings are nearly coplanar, making a dihedral angle of 4.89 (8)°. An intramolecular N—H O hydrogen bond occurs between the imino and methoxy groups .


Chemical Reactions Analysis

In the crystal, weak C—O hydrogen bonds link the molecules into supramolecular chains propagating along the a-axis direction. π-stacking is observed between parallel benzene rings of neighboring chains .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 385.4g/mol . In the crystal structure, the centroid-to-centroid distance is 3.6491 (10) Å .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on thiazole derivatives has shown that these compounds possess a wide range of biological activities, including antimicrobial and antifungal properties. For instance, Chawla (2016) synthesized thiazole derivatives and confirmed their antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger species. The study highlighted that derivatives with electron-donating groups, such as hydroxyl, amino, and methoxy groups, exhibited maximum antimicrobial activity. Specifically, trimethoxy substituted derivatives showed better activity than their dimethoxy counterparts, suggesting the potential utility of methoxy groups in enhancing biological activity (Chawla, 2016).

Anticancer Potential

Another area of interest is the anticancer potential of compounds with similar structural features. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides that were evaluated for anticancer activity against various cancer cell lines. These compounds, featuring thiazole and trimethoxyphenyl groups, showed moderate to excellent anticancer activities, with some derivatives outperforming the reference drug etoposide. This study underscores the importance of specific structural motifs, such as the thiazole ring and methoxy groups, in developing potent anticancer agents (Ravinaik et al., 2021).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of nitroaromatic compounds is another significant area of research. Studies on nitroaromatic carboxylic acids and semicarbazones have demonstrated their potential for anti-leishmanial activity, highlighting the role of the nitro group in biological activity. These compounds were synthesized, characterized, and their structures determined through various analytical techniques, providing valuable insights into their potential therapeutic applications (Dias et al., 2015).

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-25-15-8-4-7-13(16(15)26-2)17(22)20-18-19-14(10-27-18)11-5-3-6-12(9-11)21(23)24/h3-10H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTQXJRPHDNYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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